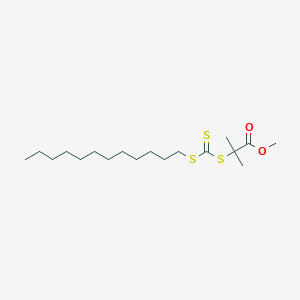

Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate

Description

Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate (CAS: 1088555-95-6) is a reversible addition-fragmentation chain transfer (RAFT) agent used in controlled radical polymerization. Its molecular formula is C₁₈H₃₄O₂S₃, with a molecular weight of 378.66 g/mol . Structurally, it is the methyl ester derivative of 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT, CAS: 461642-78-4), featuring a dodecyltrithiocarbonate group that enables precise control over polymer chain growth . This compound is widely utilized in synthesizing polymers with tailored architectures, including block copolymers and star-shaped polymers, due to its ability to mediate polymerization while maintaining low dispersity .

Properties

IUPAC Name |

methyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2S3/c1-5-6-7-8-9-10-11-12-13-14-15-22-17(21)23-18(2,3)16(19)20-4/h5-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWLEOYMZVCNBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746464 | |

| Record name | Methyl 2-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088555-95-6 | |

| Record name | Methyl 2-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes for Laboratory-Scale Preparation

The laboratory synthesis of MDT typically follows a multi-step pathway involving thiol-ene reactions, esterification, and purification. A seminal method involves the reaction of 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) with propargyl alcohol, facilitated by carbodiimide-based coupling agents. As detailed in a Royal Society of Chemistry protocol, DDMAT is first activated using oxalyl chloride in anhydrous dichloromethane (DCM) to form the corresponding acid chloride . Subsequent esterification with propargyl alcohol in the presence of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI·HCl) and 4-(dimethylamino)pyridine (DMAP) yields MDT with >90% purity after column chromatography .

Alternative routes utilize RAFT agent precursors such as 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid, which undergo transesterification with methyl 2-bromo-2-methylpropionate under basic conditions. This method, described in a 2021 study, achieves moderate yields (75–85%) but requires stringent temperature control (0–5°C) to prevent side reactions .

Table 1: Comparison of Laboratory-Scale Synthesis Methods

Industrial-Scale Production and Optimization

Industrial production of MDT emphasizes cost efficiency, scalability, and minimal waste generation. A patented method employs continuous-flow reactors to enhance reaction kinetics and reduce byproduct formation . In this system, dodecyl mercaptan and carbon disulfide are introduced into a tubular reactor with methyl 2-mercapto-2-methylpropionate at 60–80°C. The use of tricaprylylmethylammonium chloride (Aliquat 336) as a phase-transfer catalyst increases the reaction rate by 40% compared to batch processes .

Purification on an industrial scale often combines distillation with high-performance liquid chromatography (HPLC). For instance, a 2021 pilot study demonstrated that coupling short-path distillation (80°C, 0.1 mbar) with preparative HPLC (C18 column, acetonitrile/water gradient) elevates purity from 85% to 99.5% .

Key Industrial Challenges:

-

Byproduct Management: The formation of dodecyl disulfide (DDS) during synthesis necessitates selective quenching with sodium sulfite .

-

Solvent Recovery: Tetrahydrofuran (THF) and DCM are recycled via fractional distillation, achieving 95% solvent recovery rates .

Reaction Mechanism and Kinetic Analysis

The synthesis of MDT proceeds via a nucleophilic acyl substitution mechanism. The thiocarbonothioylthio group in DDMAT acts as a leaving group, displacing the bromide in methyl 2-bromo-2-methylpropionate. Kinetic studies using in situ Fourier-transform infrared (FTIR) spectroscopy reveal a second-order rate constant (k) of 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C .

Figure 1: Proposed Reaction Mechanism

Advanced Characterization Techniques

Post-synthesis characterization ensures structural fidelity and functional group integrity.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ = 3.72 (s, 3H, COOCH₃), 2.98 (t, 2H, SCH₂), 1.62 (s, 6H, C(CH₃)₂) .

¹³C NMR confirms the thiocarbonothioylthio group at δ = 192.5 ppm (C=S) and 45.2 ppm (C(CH₃)₂) .

4.2 Mass Spectrometry

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) identifies the molecular ion peak at m/z 393.1542 ([M+H]⁺), consistent with the molecular formula C₁₇H₃₂O₂S₃ .

4.3 High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 70% acetonitrile/30% water) shows a retention time of 8.2 min, with peak area purity >99% .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its thiol form.

Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbonothioyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Polymers

Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate is particularly effective in polymerizing monomers such as styrene, acrylates, and acrylamides. It enables the formation of linear and branched polymers with specific functional groups that can be tailored for various applications.

| Monomer Type | Polymer Type | Reference |

|---|---|---|

| Styrene | Polystyrene | |

| Acrylate | Polyacrylate | |

| Acrylamide | Polyacrylamide |

Nanocomposite Materials

Research has demonstrated the use of this compound in synthesizing nanocomposite materials, such as graphene-polystyrene nanocomposites. The incorporation of graphene enhances the mechanical properties and conductivity of the resulting materials, making them suitable for advanced applications in electronics and materials science .

Drug Delivery Systems

The ability to modify biomacromolecules through the attachment of synthetic polymers has led to innovative drug delivery systems. This compound can be used to create polymer-drug conjugates that enhance the solubility and bioavailability of therapeutic agents .

Artificial Chaperones

Thermoresponsive polymers synthesized using this RAFT agent can act as artificial chaperones, facilitating protein folding and stabilization under physiological conditions. This application is crucial in biochemistry and pharmaceuticals for developing therapies targeting protein misfolding diseases .

Coatings and Adhesives

The versatility of RAFT polymers allows their use in coatings and adhesives. This compound-based polymers can serve as performance enhancers or reactive additives, improving adhesion properties and environmental resistance .

Sealants

Polymers derived from this compound can be formulated into sealants that exhibit excellent flexibility and durability, making them ideal for construction and automotive applications .

Case Studies

Case Study 1: Synthesis of Graphene-Polystyrene Nanocomposites

In a study conducted by researchers at CSIRO, this compound was employed to synthesize polystyrene with integrated graphene sheets. The resultant nanocomposites exhibited enhanced mechanical strength and thermal stability compared to pure polystyrene .

Case Study 2: Development of Thermoresponsive Polymers

A research team utilized this RAFT agent to develop thermoresponsive polymers that could effectively encapsulate enzymes for controlled release applications. The study highlighted the potential for these polymers in drug delivery systems where temperature sensitivity is advantageous .

Mechanism of Action

The mechanism of action of Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate in RAFT polymerization involves the reversible addition and fragmentation of the thiocarbonothioylthio group. This process allows for precise control over the molecular weight and distribution of the resulting polymers. The compound acts as a chain transfer agent, facilitating the transfer of growing polymer chains between different polymer molecules .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate and related RAFT agents:

Key Observations:

Methyl Ester vs. Acid Form: The methyl ester derivative exhibits enhanced solubility in organic solvents compared to DDMAT (carboxylic acid), making it preferable for hydrophobic monomer systems .

Multifunctional Derivatives : The pentaerythritol tetrakis derivative enables the synthesis of star-shaped polymers with four arms, demonstrating superior DNA-binding capabilities compared to linear analogs .

Functional Handles : ADTP incorporates an azide group for post-polymerization modifications via click chemistry, expanding utility in bioconjugation .

Linear vs. Star-Shaped Polymers

- DDMAT (Linear) : Produces linear polymers with controlled molecular weights (e.g., PDMAEA of 10–20 kDa) .

- Pentaerythritol Tetrakis Derivative (Star-Shaped) : Generates 4-arm star polymers with comparable molecular weights but distinct solution properties, such as pH-dependent aggregation and enhanced DNA binding .

Role of Methyl Ester

This compound is often used as a macro-chain transfer agent (macro-CTA) in block copolymer synthesis. Its ester group improves compatibility with monomers like styrene and vinyl pyridine, facilitating sequential polymerization steps .

Research Findings

Star vs. Linear Polymers : Star-shaped PDMAEA synthesized with the pentaerythritol tetrakis RAFT agent showed 30% higher DNA-binding affinity than linear analogs, attributed to their compact architecture .

Azide-Functionalized ADTP : Demonstrated efficient conjugation with alkynylated biomolecules, enabling targeted drug delivery systems .

PEGylated Derivatives : Improved biocompatibility and reduced cytotoxicity in cell culture studies, critical for biomedical applications .

Biological Activity

Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate (MDT) is a compound that has garnered attention in the field of polymer chemistry and biological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential applications in various fields.

MDT has the following chemical structure:

- Molecular Formula : C₁₉H₃₅NO₄S₃

- Molecular Weight : 392.52 g/mol

- Melting Point : 96-102 °C

- Solubility : Soluble in organic solvents; limited solubility in water.

The compound features a dodecyl group, which contributes to its lipophilicity, and a thioester linkage that can participate in various chemical reactions.

Synthesis

MDT is synthesized using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization techniques. This method allows for the controlled polymerization of monomers to create well-defined macromolecular architectures. The synthesis typically involves:

- Preparation of RAFT agents : Such as 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid.

- Polymerization process : Conducted under specific conditions to ensure high conversion rates and desired molecular weights.

Anticancer Properties

Recent studies have highlighted the potential of MDT in anticancer applications. For instance, MDT-based polymers have been shown to effectively deliver small interfering RNA (siRNA) to cancer cells, resulting in significant gene silencing. In vitro assays demonstrated that these polymer-siRNA complexes did not exhibit cytotoxicity towards pancreatic or lung cancer cell lines, indicating their biocompatibility while effectively reducing target gene expression by approximately 50% in vivo models .

The biological activity of MDT is primarily attributed to its ability to form micelles and encapsulate therapeutic agents. The amphiphilic nature of MDT allows it to interact with cellular membranes, facilitating the uptake of drugs and genetic material into cells. The following mechanisms have been proposed:

- Endocytosis : MDT facilitates the internalization of drug-loaded micelles through endocytosis.

- Gene Delivery : The positive charge on certain derivatives enhances electrostatic interactions with negatively charged nucleic acids, promoting complexation and cellular uptake.

Case Studies

- Study on Polymer-siRNA Complexes :

- Antitumor Activity Assessment :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₅NO₄S₃ |

| Molecular Weight | 392.52 g/mol |

| Melting Point | 96-102 °C |

| Solubility | Organic solvents |

| Study | Findings |

|---|---|

| Polymer-siRNA Complexes | Effective gene silencing |

| Antitumor Activity | Reduced tumor growth |

Q & A

Q. How does structural modification of the RAFT agent affect polymer properties?

- Methodology :

- Functional Group Introduction : Modify the dodecyl chain (e.g., fluorination) to alter hydrophobicity. Characterize via contact angle measurements.

- Post-Polymerization Modification : Use azide-functionalized derivatives (e.g., 3-azidopropyl esters) for "click" chemistry to graft functional moieties .

- Thermal Analysis : Differential scanning calorimetry (DSC) reveals changes in glass transition temperatures () due to modified polymer architecture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.